6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid
Overview
Description
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrFNO2 and its molecular weight is 272.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Classification of Indoles
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is a compound that could potentially fall under the broader category of indole synthesis, where the focus is on developing new methods for creating various indole structures. Indole alkaloids, such as lysergic acid and vincristine, have significantly inspired organic chemists, leading to an interest in innovative synthesis methods. The classification of indole syntheses is crucial for organizing the various strategies employed by chemists over the years, providing a framework that can be used to guide future research efforts in this area. Such classifications help avoid duplicative efforts and direct attention toward overcoming real challenges in synthesis processes (Taber & Tirunahari, 2011).
Applications in Drug Synthesis and Biomass Conversion
The derivatives of levulinic acid (LEV), which shares functional group similarities with this compound, demonstrate the potential of carboxylic acids in drug synthesis. LEV's carbonyl and carboxyl groups allow for diverse and flexible drug synthesis applications, reducing costs and simplifying production steps. This is indicative of the broader potential of carboxylic acids, including this compound, in medicinal chemistry and drug development (Zhang et al., 2021).
Environmental and Material Science Applications
In the context of environmental and material sciences, fluorinated compounds, including those related to this compound, are being explored for their potential as safer alternatives to long-chain perfluoroalkyl substances (PFAS). These efforts address the need for environmentally benign materials that do not compromise performance in applications such as surface treatments and fire-fighting foams. The transition to such alternatives is driven by concerns over the persistence and bioaccumulation of traditional PFAS, highlighting the significance of research into fluorinated indole carboxylic acids and their derivatives (Wang et al., 2013).
Properties
IUPAC Name |
6-bromo-5-fluoro-1-methylindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-8(12)7(11)3-9(5)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYYRDVVHZIHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=C(C=C21)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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